

# An In-depth Technical Guide to 3,5-Dibromothiophene-2-carboxylic acid

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## Compound of Interest

Compound Name: 3,5-Dibromothiophene-2-carboxylic acid

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## Introduction

**3,5-Dibromothiophene-2-carboxylic acid** is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of the thiophene ring, two bromine atoms, and a carboxylic acid functional group, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of **3,5-Dibromothiophene-2-carboxylic acid**, with a particular focus on its relevance in medicinal chemistry and materials science.

## Chemical Properties

**3,5-Dibromothiophene-2-carboxylic acid** is a solid at room temperature with a melting point in the range of 215-220 °C. The presence of two electron-withdrawing bromine atoms on the thiophene ring is expected to increase the acidity of the carboxylic acid group compared to thiophene-2-carboxylic acid itself. While a specific pKa value is not readily available in the literature, it can be inferred to be lower than that of benzoic acid.

## Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> O <sub>2</sub> S	[1]
Molecular Weight	285.94 g/mol	[1]
CAS Number	7311-68-4	[1]
Melting Point	215-220 °C	
Physical Form	Solid	
SMILES	OC(=O)c1sc(Br)cc1Br	
InChI	1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)	

## Solubility

Qualitative solubility information suggests that **3,5-Dibromothiophene-2-carboxylic acid** is soluble in many organic solvents.[2] Thiophene itself is soluble in ether and alcohol but insoluble in water.[2] Given the polar carboxylic acid group, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexane is likely to be limited.

## Spectral Data (Predicted)

While experimentally obtained spectra for **3,5-Dibromothiophene-2-carboxylic acid** are not readily available in the searched literature, the expected spectral characteristics can be predicted based on the functional groups present and data from similar compounds.

- <sup>1</sup>H NMR: The spectrum is expected to show a singlet for the proton at the 4-position of the thiophene ring. The chemical shift of the carboxylic acid proton is expected to be in the range of 10-13 ppm and may be broad.[3]
- <sup>13</sup>C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-170 ppm. The chemical shifts of the thiophene ring carbons will be influenced by the bromine and carboxylic acid substituents.[4]  
[5]

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300  $\text{cm}^{-1}$ .<sup>[6]</sup> A strong carbonyl (C=O) stretching absorption is expected around 1700  $\text{cm}^{-1}$ .<sup>[6]</sup>
- Mass Spectrometry: The mass spectrum will show the molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of  $\bullet\text{OH}$  (M-17) and  $\bullet\text{COOH}$  (M-45).<sup>[7][8]</sup> The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4).

## Experimental Protocols

### Plausible Synthesis of 3,5-Dibromothiophene-2-carboxylic acid

A specific detailed experimental protocol for the synthesis of **3,5-Dibromothiophene-2-carboxylic acid** is not available in the searched literature. However, a plausible synthetic route can be adapted from the synthesis of the related compound, 5-bromothiophene-3-carboxylic acid.<sup>[9]</sup> The proposed synthesis involves the direct bromination of thiophene-2-carboxylic acid.

#### Materials:

- Thiophene-2-carboxylic acid
- Bromine
- Glacial acetic acid
- Ice water

#### Procedure:

- Dissolve thiophene-2-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of two equivalents of bromine in glacial acetic acid to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into ice water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **3,5-Dibromothiophene-2-carboxylic acid**.

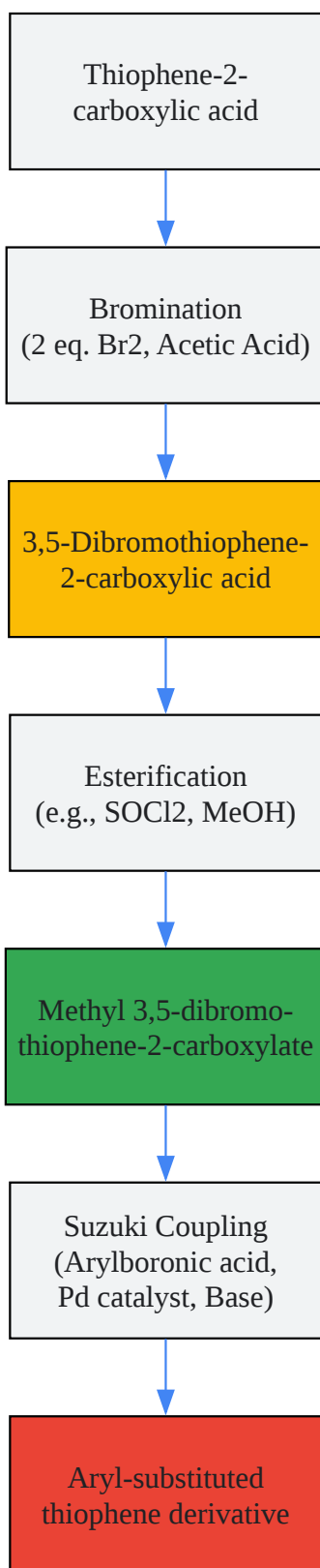
## Reactivity and Synthetic Applications

The reactivity of **3,5-Dibromothiophene-2-carboxylic acid** is dictated by its three functional components: the thiophene ring, the two bromine atoms, and the carboxylic acid group.

- **Carboxylic Acid Group:** The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.<sup>[5]</sup>
- **Bromine Atoms:** The bromine atoms are susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A key application of this compound is as a precursor for more complex molecules. For instance, after esterification of the carboxylic acid group, the bromine atoms can be selectively functionalized.

## Logical Workflow for Synthesis and Subsequent Suzuki Coupling



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Caption: Plausible synthetic workflow for **3,5-Dibromothiophene-2-carboxylic acid** and its subsequent use in a Suzuki coupling reaction.

## Applications in Drug Development and Medicinal Chemistry

Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.<sup>[2]</sup> The thiophene ring is considered a bioisostere of the benzene ring and can be found in numerous approved drugs.<sup>[2]</sup>

**3,5-Dibromothiophene-2-carboxylic acid** serves as a valuable starting material for the synthesis of novel, biologically active molecules. The two bromine atoms provide handles for introducing diverse substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of brominated thiophene carboxylic acids have been investigated for various therapeutic applications, including:

- Anticancer agents
- Antibacterial and antifungal agents
- Anti-inflammatory drugs
- Antiviral compounds

The ability to readily modify the structure of **3,5-Dibromothiophene-2-carboxylic acid** makes it an attractive scaffold for the development of new drug candidates targeting a variety of diseases.

## Conclusion

**3,5-Dibromothiophene-2-carboxylic acid** is a key chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined chemical properties and versatile reactivity allow for the construction of complex molecular architectures. While further experimental data on its specific spectral properties and solubility would be beneficial, the available information and analogies to related

compounds provide a solid foundation for its use in research and development. The synthetic pathways and applications outlined in this guide highlight the importance of this compound as a valuable tool for the discovery of new bioactive molecules and functional materials.

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